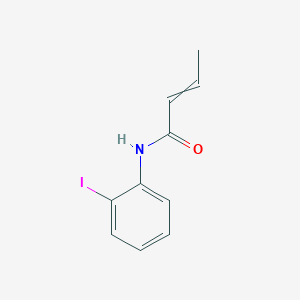

N-(2-iodophenyl)but-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

918334-77-7 |

|---|---|

Molecular Formula |

C10H10INO |

Molecular Weight |

287.10 g/mol |

IUPAC Name |

N-(2-iodophenyl)but-2-enamide |

InChI |

InChI=1S/C10H10INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h2-7H,1H3,(H,12,13) |

InChI Key |

XTKUTZQWKJLMFB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1I |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for N 2 Iodophenyl but 2 Enamide and Its Derivatives

Classical Amidation Approaches for N-(2-iodophenyl)but-2-enamide

The most direct and established method for synthesizing this compound involves the formation of an amide bond between an aniline (B41778) derivative and a but-2-enoic acid derivative.

Acylation of 2-iodoaniline (B362364) with Crotonyl Chloride in the Presence of Bases

The acylation of 2-iodoaniline with crotonyl chloride is a standard method for the synthesis of this compound. researchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

One reported procedure involves adding crotonyl chloride to a solution of 2-iodoaniline and pyridine (B92270) in anhydrous dichloromethane (B109758) at 0 °C. researchgate.net After the addition, the reaction mixture is stirred at room temperature for a couple of hours. researchgate.net The use of pyridine as a base is crucial for scavenging the HCl generated during the reaction. An alternative approach utilizes potassium carbonate as the base in acetone. pitt.edu

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). rsc.org Upon completion, a standard workup procedure involves washing the reaction mixture with water, drying the organic phase, and removing the solvent under reduced pressure. researchgate.net The resulting crude this compound can often be used in subsequent steps without further purification. researchgate.net

Table 1: Reaction Conditions for Acylation of 2-iodoaniline

| Amine | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-iodoaniline | Crotonyl chloride | Pyridine | Dichloromethane | 0 °C to RT | 2 hours | Not specified (used directly) | researchgate.net |

| 2-iodoaniline | Crotonyl chloride | Potassium Carbonate | Acetone | Room Temperature | Not specified | Not specified | pitt.edu |

Precursors and Reagent Considerations: Crotonic Acid to Crotonyl Chloride Conversion

Crotonyl chloride, the acylating agent, is often prepared from crotonic acid. researchgate.net A common method for this conversion is the reaction of crotonic acid with thionyl chloride. researchgate.net In a typical procedure, thionyl chloride is added dropwise to crotonic acid, and the mixture is heated to approximately 80 °C until the evolution of gas ceases, which takes about two hours. researchgate.net The resulting crotonyl chloride can then be purified by distillation directly from the reaction flask, with reported yields as high as 93%. researchgate.net

Derivatization Strategies of the Amide Nitrogen in this compound

Further functionalization of this compound can be achieved by targeting the amide nitrogen. These derivatization strategies allow for the introduction of various substituents, expanding the molecular diversity and potential applications of the core structure.

N-Alkylation through Deprotonation and Electrophilic Quenching (e.g., N-methylation, N-phenylation)

N-alkylation of this compound is a common derivatization technique. researchgate.netrsc.org This process typically involves two key steps: deprotonation of the amide nitrogen to form an amidate anion, followed by quenching with an electrophile. researchgate.netrsc.org

For N-methylation, sodium hydride (NaH) is a frequently used base to deprotonate the amide. researchgate.netrsc.org The reaction is often carried out by adding a solution of this compound in a solvent like tetrahydrofuran (B95107) (THF) to a slurry of NaH at 0 °C. researchgate.netrsc.org After a brief period of stirring at room temperature, an electrophile such as methyl iodide is introduced to complete the alkylation. researchgate.netrsc.org

A similar strategy can be employed for N-phenylation. In one instance, 2-iodo-N-phenylaniline was reacted with sodium hydride in dimethylformamide (DMF) at room temperature, followed by the addition of crotonyl chloride. The reaction mixture was then heated to 65 °C to afford N-(2-iodophenyl)-N-phenylbut-2-enamide. rsc.org

Table 2: N-Alkylation/Arylation of this compound and Analogues

| Substrate | Base | Electrophile | Solvent | Temperature | Yield | Reference |

| This compound | NaH | Methyl iodide | THF | 0 °C to RT | 76% (over 2 steps) | rsc.org |

| 2-iodo-N-phenylaniline | NaH | Crotonyl chloride | DMF | RT to 65 °C | 51% | rsc.org |

Synthesis of N-substituted this compound Analogues

A variety of N-substituted analogues of this compound have been synthesized, demonstrating the versatility of the N-alkylation and N-acylation strategies. researchgate.net By employing different electrophiles, a range of functional groups can be introduced at the nitrogen position.

For example, using a similar deprotonation-alkylation sequence, analogues such as N-allyl-N-(2-iodophenyl)but-2-enamide, N-ethyl-N-(2-iodophenyl)but-2-enamide, and N-benzyl-N-(2-iodophenyl)but-2-enamide have been prepared in high yields (89-90%). researchgate.net Furthermore, substituted phenyl rings can be present on the aniline precursor, leading to derivatives like N-(5-chloro-2-iodophenyl)-N-methylbut-2-enamide and N-(2-iodo-5-methylphenyl)-N-methylbut-2-enamide, also obtained in excellent yields. researchgate.net

Table 3: Synthesis of N-substituted this compound Analogues

| Product | Yield | Reference |

| N-(2-iodophenyl)-N-methylbut-2-enamide | 86% | researchgate.net |

| N-allyl-N-(2-iodophenyl)but-2-enamide | 90% | researchgate.net |

| N-ethyl-N-(2-iodophenyl)but-2-enamide | 90% | researchgate.net |

| N-benzyl-N-(2-iodophenyl)but-2-enamide | 89% | researchgate.net |

| N-(5-chloro-2-iodophenyl)-N-methylbut-2-enamide | 87% | researchgate.net |

| N-(2-iodo-5-methylphenyl)-N-methylbut-2-enamide | 92% | researchgate.net |

Emerging Synthetic Methodologies for Enamide Synthesis Relevant to this compound

While classical amidation remains a primary route, emerging synthetic methods for enamide synthesis offer potential alternative pathways that could be applicable to this compound. These modern techniques often provide improved efficiency, stereoselectivity, and substrate scope. acs.orgorganic-chemistry.org

One such advancement is the direct dehydrogenation of amides to form enamides. organic-chemistry.orgchemistryviews.org A recently developed protocol utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) to achieve this transformation. organic-chemistry.orgchemistryviews.org This method functions via an electrophilic amide activation, where the reagents act as both an oxidant and an activator. organic-chemistry.orgchemistryviews.org The reaction proceeds under cryogenic conditions (-94 °C) in diethyl ether and is proposed to involve an activated iminium triflate intermediate. organic-chemistry.orgchemistryviews.org This one-step approach is notable for not requiring pre-functionalized substrates. chemistryviews.orgacs.org

Another innovative approach involves the Wittig olefination of imide precursors. acs.org This method offers a high degree of stereocontrol over the resulting double bond geometry, a feature that can be challenging to achieve with other methods. acs.org Although not yet specifically reported for this compound, these emerging methodologies represent promising future directions for the synthesis of this and related enamides.

Furthermore, Ritter-type reactions, specifically the iodo(III)amidation of unactivated alkynes, have been developed for the stereoselective synthesis of multisubstituted enamides. rsc.orgresearchgate.net This method involves the reaction of an alkyne with a trivalent iodine electrophile and a nitrile, providing a pathway to complex enamide structures. researchgate.net The versatility of the introduced iodine-containing group allows for further functionalization through cross-coupling reactions. rsc.org

Ritter-Type Iodo(III)amidation of Unactivated Alkynes for Multisubstituted Enamide Formation

A significant advancement in the synthesis of multisubstituted enamides involves a Ritter-type trans-difunctionalization of unactivated alkynes. rsc.orgnih.govresearchgate.net This reaction utilizes a trivalent iodine electrophile in conjunction with a nitrile to stereoselectively produce β-iodanyl enamides. rsc.orgresearchgate.net The classical Ritter reaction typically involves the acid-mediated amidation of an alkene or alcohol with a nitrile; however, analogous reactions for the synthesis of enamides from alkynes have been less common. rsc.orgresearchgate.net

The process is mediated by benziodoxole triflate (BXT), a cyclic trivalent iodine electrophile, which activates the alkyne. nih.govchemrxiv.org This is followed by a trans-selective nucleophilic attack by the nitrile and subsequent trapping by water, leading to the formation of a β-iodanyl enamide. rsc.orgresearchgate.netchemrxiv.org The reaction demonstrates broad applicability to a range of internal alkynes and various alkyl and aryl nitriles, affording the desired products in moderate to good yields. nih.govresearchgate.net Careful control of the reaction conditions, particularly the water content and the choice of solvent, is crucial for achieving high yields. nih.govchemrxiv.org

Two primary sets of conditions have been established to accommodate different substrates. chemrxiv.orgrsc.org Conditions A are generally preferred for alkynes with electron-donating or neutral substituents, while Conditions B are more effective for those bearing electron-withdrawing groups. chemrxiv.orgrsc.org

| Alkyne Substrate | Nitrile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Octyne | Acetonitrile (B52724) | A | (E)-N-(5-(1-hydroxy-1,2-benziodoxol-3(1H)-on-1-yl)oct-4-en-4-yl)acetamide | 88 |

| 1-Phenyl-1-propyne | Acetonitrile | A | (E)-N-(2-(1-hydroxy-1,2-benziodoxol-3(1H)-on-1-yl)-1-phenylprop-1-en-1-yl)acetamide | 71 |

| Diphenylacetylene | Acetonitrile | A | (E)-N-(2-(1-hydroxy-1,2-benziodoxol-3(1H)-on-1-yl)-1,2-diphenylvinyl)acetamide | 58 |

| Methyl 4-phenylbut-2-ynoate | Acetonitrile | B | Methyl (E)-3-(acetylamino)-4-(1-hydroxy-1,2-benziodoxol-3(1H)-on-1-yl)-4-phenylbut-2-enoate | 51 |

| 4-Octyne | Benzonitrile | A | (E)-N-(5-(1-hydroxy-1,2-benziodoxol-3(1H)-on-1-yl)oct-4-en-4-yl)benzamide | 78 |

The resulting β-iodanyl enamide products are valuable synthetic intermediates. The benziodoxole group acts as a versatile handle for subsequent functionalization, such as cross-coupling reactions, enabling the synthesis of various tri- and tetrasubstituted enamides that are otherwise difficult to obtain. rsc.orgnih.gov

Copper-Catalyzed Amidation of Alkenyl Halides for Stereoselective Enamide Access

Copper-catalyzed cross-coupling reactions represent another well-established and stereoselective pathway to enamides. rsc.org This methodology involves the amidation of alkenyl halides, such as vinyl iodides and bromides, and offers a reliable route to the enamide moiety. acs.org

The reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), in combination with a ligand. acs.orgnih.gov N,N'-dimethylethane-1,2-diamine has been identified as an effective ligand for this transformation. acs.orgnih.gov The process facilitates the coupling of a wide range of amides and carbamates with various alkenyl halides. acs.org A key advantage of this method is the retention of the double bond geometry of the starting vinyl halide in the final enamide product, ensuring high stereoselectivity. acs.orgnih.gov

This approach provides a general and efficient protocol for synthesizing structurally important enamides under mild conditions. acs.org The compatibility of the reaction with various functional groups, including esters and silyl (B83357) ethers, enhances its synthetic utility. acs.org While highly effective, the synthesis of the requisite, stereodefined alkenyl halides can sometimes be a limiting factor, particularly for accessing highly substituted enamides. rsc.org

| Amide/Carbamate | Alkenyl Halide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Pyrrolidin-2-one | (E)-1-Iodo-2-phenylethene | 5 mol % CuI, 20 mol % N,N'-dimethylethylenediamine | (E)-1-(2-Phenylvinyl)pyrrolidin-2-one | 81 |

| Benzamide | (E)-1-Iodo-2-phenylethene | 5 mol % CuI, 20 mol % N,N'-dimethylethylenediamine | (E)-N-(2-Phenylvinyl)benzamide | 78 |

| tert-Butyl carbamate | (Z)-3-Iodo-3-hexene | 5 mol % CuI, 20 mol % N,N'-dimethylethylenediamine | tert-Butyl (Z)-hex-3-en-3-ylcarbamate | 95 |

| Acetamide | 1-Iodocyclohexene | 5 mol % CuI, 20 mol % N,N'-dimethylethylenediamine | N-(Cyclohex-1-en-1-yl)acetamide | 85 |

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives from reaction mixtures typically follow a standard liquid-liquid extraction and column chromatography sequence. rsc.orgresearchgate.net

A representative procedure for the synthesis of this compound involves the reaction of 2-iodoaniline with crotonyl chloride. rsc.orgresearchgate.net After the reaction is complete, the mixture is typically quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to neutralize any remaining reactive reagents. rsc.org The crude product is then extracted from the aqueous phase into an immiscible organic solvent, commonly ethyl acetate (B1210297) (EA) or diethyl ether. rsc.orgresearchgate.net

The combined organic layers are washed with water and/or brine to remove water-soluble impurities. rsc.org The organic phase is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), to remove residual water. rsc.orgresearchgate.net After filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the crude product. rsc.orgresearchgate.net

Final purification is most commonly achieved by silica-gel column chromatography. rsc.orgresearchgate.net This technique separates the desired product from unreacted starting materials and byproducts based on differential adsorption to the silica (B1680970) gel stationary phase, affording the purified this compound, often as a white solid. rsc.orgresearchgate.net

Mechanistic Investigations of Reactions Involving N 2 Iodophenyl but 2 Enamide

Radical Cyclization Pathways of ortho-Iodophenylacrylamides

Radical cyclization reactions of ortho-iodophenylacrylamides, a class of compounds to which N-(2-iodophenyl)but-2-enamide belongs, are pivotal in constructing complex molecular architectures. These reactions often proceed through a series of radical intermediates to form cyclic products.

Visible Light Induced Radical Cyclization for Indolin-2-one Synthesis

A significant advancement in the synthesis of indolin-2-ones involves the use of visible light to induce radical cyclization of o-iodophenylacrylamides. rsc.orgnih.gov This method employs a photocatalyst, such as [Ir(ppy)2(dtb-bpy)]PF6, to facilitate an intramolecular 5-exo-trig radical cyclization. rsc.orgnih.gov The reaction proceeds under mild conditions and provides moderate to excellent yields of the desired indolin-2-one products. rsc.orgnih.gov

The general procedure involves irradiating a solution of the o-iodoacryloylanilide substrate, the iridium photocatalyst, and an amine base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) with a white LED light source. researchgate.netrsc.org This process is believed to involve the formation of a radical intermediate which then undergoes cyclization. beilstein-journals.org

A variety of substituted N-(2-iodophenyl)acrylamides have been successfully cyclized using this method, demonstrating its broad applicability. The yields of these reactions are often high, as illustrated in the table below.

| Substrate | Product | Yield (%) |

| N-methyl-N-(2-iodophenyl)but-2-enamide | 1,3-dimethylindolin-2-one | 92 |

| N-ethyl-N-(2-iodophenyl)but-2-enamide | 1-ethyl-3-methylindolin-2-one | 90 |

| N-benzyl-N-(2-iodophenyl)but-2-enamide | 1-benzyl-3-methylindolin-2-one | 89 |

| N-allyl-N-(2-iodophenyl)but-2-enamide | 1-allyl-3-methylindolin-2-one | 90 |

| N-(4-methoxyphenyl)-N-(2-iodophenyl)but-2-enamide | 1-(4-methoxyphenyl)-3-methylindolin-2-one | 85 |

| N-(4-chlorophenyl)-N-(2-iodophenyl)but-2-enamide | 1-(4-chlorophenyl)-3-methylindolin-2-one | 82 |

| Data sourced from Dong et al., 2015. researchgate.netrsc.org |

Influence of Halogen Identity on Reductive Dehalogenation and Cyclization Kinetics

The identity of the halogen atom on the phenyl ring significantly influences the kinetics of both reductive dehalogenation and the subsequent cyclization. While detailed kinetic studies specifically on this compound are not extensively documented in the provided context, general principles of radical reactions suggest that the carbon-halogen bond strength (C-I < C-Br < C-Cl) plays a crucial role. nih.gov Weaker bonds, like the C-I bond, are more readily cleaved to initiate the radical cyclization process.

In related systems, such as N-cyclohexenyl-α-haloacetamides, kinetic studies have shown that while the rates of cyclization may not be critically dependent on the halogen, the product distribution between cyclized and reduced products is affected. pitt.edu When the starting halide is easily reducible, as is the case with iodides, a single electron transfer from cyclized intermediates back to the starting material can compete with the desired chain process. pitt.edu This can sometimes lead to a mixture of products resulting from both cyclization and simple reductive dehalogenation. pitt.edu

Enantioselective Radical Cyclizations of N-allyl-o-iodoarylcarbamates

Enantioselective radical cyclizations represent a sophisticated method for controlling the stereochemistry of the products. While the provided information does not directly discuss this compound in this context, studies on analogous N-allyl-o-iodoarylcarbamates offer valuable insights. These substrates can undergo radical cyclization to produce enantioenriched dihydroindoles with high yields and excellent transfer of chirality. pitt.edu

Furthermore, the concept of using chiral auxiliaries or catalysts to influence the stereochemical outcome of radical reactions is a well-established strategy in organic synthesis. cmu.edu For instance, axially chiral N-allyl-o-iodoanilides have been cyclized to dihydroindolones with good to excellent chirality transfer. pitt.edu These reactions highlight the potential for achieving high levels of stereocontrol in the cyclization of similar substrates like this compound, likely through the formation of a rigid, stereochemically defined transition state. pitt.edu

Organometallic Catalyzed Transformations of this compound Analogues

Organometallic catalysts, particularly those based on palladium, are instrumental in a variety of transformations involving this compound and its analogs. These catalysts facilitate reactions that are often difficult to achieve through other means.

Palladium-Catalyzed Oxidative Addition in Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of this compound analogues, a key mechanistic step is the oxidative addition of the aryl-iodide bond to a low-valent palladium(0) species. vu.nl This step forms an arylpalladium(II) intermediate, which is central to subsequent bond-forming events. vu.nl

This arylpalladium(II) species can then undergo intramolecular insertion of the enamide double bond, leading to a cyclized palladium intermediate. Subsequent steps, such as β-hydride elimination or reductive elimination, can then lead to the final heterocyclic product. rsc.org This general mechanism is the basis for a wide range of palladium-catalyzed cyclization reactions. dokumen.pub

Carbonylative Cyclization Processes

Carbonylative cyclization introduces a carbonyl group into the final product, often from carbon monoxide gas. In the case of this compound analogues, this can lead to the formation of various heterocyclic ketones. For example, the palladium-catalyzed carbonylative double cyclization of N-(2-bromophenyl)-2-(2-iodophenyl)acetamides proceeds via initial oxidative addition of the more reactive C-I bond to Pd(0), followed by CO insertion. mdpi.com Intramolecular nucleophilic attack then leads to the first cyclization. A subsequent oxidative addition of the C-Br bond and further reaction steps complete the formation of a polycyclic product. mdpi.com

While not a direct example of this compound, this illustrates a powerful strategy for constructing complex molecules from related starting materials. The general principle involves the palladium-catalyzed incorporation of carbon monoxide and subsequent cyclization events. mdpi.com

Palladium-Catalyzed Isocyanide Insertion Cascade Reactions

Palladium-catalyzed reactions involving the insertion of isocyanides have become a powerful tool for the synthesis of nitrogen-containing compounds. researchgate.net When applied to substrates like this compound, these reactions can initiate a cascade sequence, leading to the rapid assembly of complex molecular architectures. vu.nl

The general mechanism for such a cascade commences with the oxidative addition of a low-valent palladium(0) species into the reactive carbon-iodine bond of the iodophenyl moiety. This step forms an arylpalladium(II) intermediate. vu.nl Following this activation, a 1,1-migratory insertion of an isocyanide molecule into the aryl-palladium bond occurs, generating an imidoyl-palladium species. vu.nl This intermediate is the linchpin of the cascade, and its subsequent fate dictates the final product structure.

In a potential cascade involving an this compound derivative, the imidoyl-palladium intermediate could undergo several subsequent reactions. One possibility is an intramolecular nucleophilic attack from the amide nitrogen or oxygen onto the electrophilic imidoyl carbon, followed by reductive elimination to form a heterocyclic system. Another pathway could involve an intramolecular carbopalladation, where the palladium complex adds across the double bond of the but-2-enamide (B7942871) moiety.

A relevant example is the palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-methylmethacrylamide, where an additional alkene insertion happens before the isocyanide insertion, ultimately yielding complex pyrido-fused ferrocene (B1249389) structures. vu.nl Similarly, cascade reactions involving di-o-iodophenyl derivatives and isocyanides have been developed to efficiently synthesize fused quinazoline (B50416) systems. rsc.org For instance, a palladium-catalyzed double isocyanide insertion with 2-iodo-2′-isocyano-1,1′-biphenyls, followed by a copper-catalyzed C–N coupling, results in a unique heterocyclic structure containing both phenanthridine (B189435) and carbazole (B46965) scaffolds. rsc.org In this latter process, four new chemical bonds are formed in a single sequence. rsc.org

These examples highlight the synthetic versatility afforded by combining the reactivity of the o-iodoanilide substructure with isocyanide insertion chemistry, enabling the construction of diverse and complex nitrogen-containing heterocycles through well-orchestrated cascade reactions.

Intramolecular Mizoroki-Heck Reactions in Related Iodophenyl Amides

The intramolecular Mizoroki-Heck reaction is a cornerstone of synthetic chemistry for the construction of cyclic and polycyclic systems. In substrates related to this compound, this reaction provides a powerful method for synthesizing nitrogen-containing heterocycles, such as oxindoles and phenanthridinones. The reaction typically involves the palladium- or nickel-catalyzed cyclization of an aryl halide onto a tethered alkene. chim.itnih.gov

The catalytic cycle is generally understood to proceed via a traditional two-electron pathway. nih.gov

Oxidative Addition : A low-valent metal catalyst, typically Pd(0) or Ni(0), undergoes oxidative addition to the aryl-iodine bond of the N-(2-iodophenyl) amide substrate. This forms a square planar aryl-metal(II)-halide intermediate. nih.gov

Migratory Insertion : The tethered alkene of the amide side-chain coordinates to the metal center. This is followed by an intramolecular migratory insertion (carbometalation) of the aryl group onto the alkene, forming a new carbon-carbon bond and a five- or six-membered ring containing an alkyl-metal(II) species. nih.gov

β-Hydride Elimination : For the reaction to turn over, the metal catalyst must be regenerated. This typically occurs via β-hydride elimination, where a hydrogen atom on the carbon beta to the metal is transferred to the metal center, reforming the double bond within the newly formed ring and generating a metal-hydride complex. nih.gov

Reductive Elimination/Base-promoted Regeneration : The resulting metal-hydride species eliminates H-X (where X is the halide), often facilitated by a base, to regenerate the active metal(0) catalyst.

An important consideration in these reactions is the substitution on the amide nitrogen. Studies on the intramolecular Heck reaction of N-(2-iodophenyl)cyclohexa-2,5-diene-1-carboxamides have shown that tertiary amides (e.g., N-methyl or N-methoxymethyl) are often required for the reaction to be successful. nih.govacs.org Secondary amides (N-H) can participate in a chelation event with the metal center after oxidative addition, forming a stable six-membered ring that inhibits the subsequent cyclization steps. nih.govacs.org

This methodology has been applied to the enantioselective synthesis of phenanthridinone derivatives using a nickel-bipyridine catalytic system. nih.gov The reaction proceeds with a variety of aryl ring substituents and tolerates different aryl halides, although iodo-derivatives often give higher yields due to the greater reactivity of the C-I bond compared to C-Br or C-Cl bonds. acs.org

| Substrate (Aryl Halide) | Yield (%) | Notes |

|---|---|---|

| N-(2-bromophenyl) derivative | 78 | Reaction at 80 °C |

| N-(2-bromo-4-fluorophenyl) derivative | 80 | Demonstrates tolerance for electron-withdrawing groups |

| N-(2-bromo-4-chlorophenyl) derivative | 67 | Lowered temperature to 65 °C to reduce side products |

| N-(2-iodo-4-chlorophenyl) derivative | 91 | Higher yield likely due to differential reactivity of C-I vs C-Cl |

| N-(2-bromo-4-methylphenyl) derivative | 83 | Demonstrates tolerance for electron-donating groups |

Cobalt-Catalyzed Chemoselective Dehydrogenation via Radical Translocation

Recent advancements have established cobalt-catalyzed dehydrogenation as a robust method for creating α,β-unsaturated amides from their saturated counterparts under mild, photochemical conditions. rsc.orgnih.govnih.gov This transformation is particularly noteworthy as it avoids the need for pre-functionalized starting materials, external photosensitizers, or noble-metal catalysts. nih.govrsc.org The mechanism hinges on a sequence involving an intramolecular radical translocation, specifically a 1,5-hydrogen atom transfer (HAT). rsc.orgrsc.org

The catalytic cycle, using a cobaloxime catalyst which mimics Vitamin B12, is initiated by the formation of an aryl radical on the iodophenyl group of the substrate, such as N-(2-iodophenyl)-N-methylcyclohexanecarboxamide. nih.govrsc.org

Aryl Radical Formation : Under visible light irradiation (typically blue LEDs), the cobalt catalyst facilitates the generation of an aryl radical from the C-I bond of the substrate.

Radical Translocation (1,5-HAT) : The highly reactive aryl radical rapidly abstracts a hydrogen atom from the α-carbon of the amide's alkyl chain through a 1,5-hydrogen atom transfer process. This is a fast intramolecular step that forms a more stable alkyl radical at the α-position. nih.gov

Cobalt-Assisted Dehydrogenation : The resulting alkyl radical intermediate is trapped by the Co(II) species to form a Co(III)-alkyl adduct. nih.gov

β-Hydride Elimination : Under irradiation, this adduct undergoes a formal β-hydride elimination, releasing the final α,β-unsaturated amide product and a Co(III)-hydride species. nih.gov

Catalyst Regeneration : The Co(III)-hydride is deprotonated by a base (e.g., triethylamine) present in the reaction mixture, which regenerates the active Co(I) catalyst, allowing the cycle to continue. nih.gov

This method demonstrates excellent chemo- and regioselectivity, providing moderate to excellent yields for a range of valuable unsaturated compounds. rsc.orgnih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(2-iodophenyl)-N-methylcyclohexanecarboxamide | N-(2-iodophenyl)-N-methylcyclohex-1-enecarboxamide | 68 |

| N-(2-iodophenyl)-N-methyl-2-phenylpropanamide | N-(2-iodophenyl)-N-methyl-2-phenylpropenamide | 85 |

| N-cyclopentyl-N-(2-iodophenyl)isobutyramide | N-cyclopentyl-N-(2-iodophenyl)-2-methylpropenamide | 87 |

| N-(2-iodophenyl)-N-methyl-2-propylpentanamide | N-(2-iodophenyl)-N-methyl-2-propylpent-2-enamide | 78 |

Ionic and Anionic Reaction Mechanisms

Beyond metal-catalyzed and radical pathways, substrates containing the this compound framework can participate in reactions governed by ionic and anionic intermediates. These mechanisms offer alternative routes for cyclization and bond formation, often with distinct stereochemical outcomes.

Acid-Driven Amidation Reactions

Acid catalysis is fundamental to many organic transformations, including the formation and subsequent reactions of amides. For α,β-unsaturated amides, Lewis or Brønsted acids can activate the system towards nucleophilic attack or intramolecular cyclization. nih.gov While direct acid-catalyzed reactions on this compound are not extensively documented in the provided sources, the principles can be inferred from related systems.

One of the primary roles of an acid catalyst in amidation is the activation of a carboxylic acid. For instance, arylboronic acids can catalyze the condensation of carboxylic acids and amines by forming a reactive acyloxyboronic acid intermediate. researchgate.net The removal of water is crucial for driving the equilibrium towards the amide product. researchgate.net Similarly, other reagents can convert the carboxylic acid into a more active species, like an acid fluoride, which then readily reacts with an amine to form the amide bond. beilstein-journals.org

In the context of a pre-formed unsaturated amide like this compound, acid catalysis can promote intramolecular reactions. Lewis acids, such as diethylaluminum chloride, have been shown to catalyze intramolecular Diels-Alder reactions in systems containing α,β-unsaturated amide moieties, influencing the stereoselectivity of the cyclization. nih.gov In some cases, an acid-driven process can compete with or even disrupt other reaction pathways. For example, in radical cyclizations of related N-cyclohexenyl-α-haloacetamides, an ionic, acid-driven reductive dehalogenation can occur, which interferes with the intended radical chain mechanism. pitt.edupitt.edu This highlights the delicate balance between different potential mechanistic pathways.

Anionic Cyclizations of N-allyl-o-iodoarylcarbamates

Anionic cyclizations provide a complementary approach to the more common radical-based methods for ring formation. In substrates structurally related to this compound, such as N-allyl-o-iodoarylcarbamates, anionic pathways can be initiated to form heterocyclic products. pitt.edupitt.edu

The mechanism typically involves a halogen-metal exchange reaction. Treatment of the N-allyl-o-iodoarylcarbamate with a strong organometallic base, such as butyllithium, at low temperatures results in the formation of a highly reactive aryllithium intermediate. This potent nucleophile can then undergo an intramolecular cyclization by attacking the tethered allyl group.

Studies on enantioenriched N-allyl-o-iodoarylcarbamates have shown that these anionic cyclizations proceed with high levels of chirality transfer (84-99%), affording enantioenriched dihydroindoles in moderate to good yields (58-74%). pitt.edupitt.edu Interestingly, these anionic cyclizations often proceed with the same sense of chirality transfer as their radical counterparts, suggesting that the conformational preferences of the atropisomeric substrate may dictate the stereochemical outcome in both pathways. pitt.edu The efficiency and high fidelity of chirality transfer make anionic cyclizations a valuable synthetic strategy, particularly when stereochemical control is paramount.

Cascade Reaction Sequences Initiated by this compound Substructures

The this compound substructure is an ideal starting point for cascade (or domino) reactions, which allow for the construction of complex molecular frameworks in a single synthetic operation by forming multiple chemical bonds consecutively. The strategic placement of the aryl iodide and the reactive alkene enables a variety of elegant and efficient transformations.

A prominent example is the palladium-catalyzed domino cyclization used in the total synthesis of Cyclopiamide A. mdpi.com The synthesis began with the preparation of a key intermediate derived from N-(2-Iodophenyl)-N-methylpropiolamide. mdpi.com The crucial cascade step involved a palladium-catalyzed sequence of oxidative addition into the C-I bond, followed by two consecutive 5-exo-dig cyclocarbopalladation events to rapidly assemble the tetracyclic core of the natural product. mdpi.com

Another powerful cascade strategy involves the intramolecular Heck reaction followed by a second, distinct transformation. For instance, a domino Heck cyclization followed by intermolecular phosphorylation has been developed to construct phosphorus-containing heterocycles like indolines and oxindoles. researchgate.net The initial palladium-catalyzed intramolecular C-C bond formation is followed by a C-P bond-forming step with a hydrophosphoryl compound. researchgate.net

Furthermore, the N-(2-iodophenyl) amide moiety can be incorporated into multi-component reactions that set the stage for a final cyclization cascade. Ugi reactions involving o-iodoanilines can produce highly functionalized adducts that, upon treatment with a palladium catalyst, undergo an intramolecular arylative cyclization. nih.gov This specific cascade proceeds through dearomatizing arylation, opening of a furan (B31954) ring, and N-deprotection to yield N-unprotected 2-amide-substituted indoles. nih.gov

These examples underscore the power of using the this compound and related substructures as initiators for complex reaction cascades. By carefully designing the substrate and choosing the appropriate catalytic system, synthetic chemists can achieve remarkable increases in molecular complexity in a highly efficient manner.

Transition Metal-Free Cascade Cyclizations to Polycyclic Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles often relies on transition-metal catalysis. However, the development of metal-free alternatives is a significant goal in sustainable chemistry, offering advantages such as reduced cost and lower toxicity. nih.govrsc.orgmdpi.com this compound is a prime substrate for such transformations, where the intramolecular cyclization can be initiated without a metal catalyst, often through radical or base-mediated pathways to form polycyclic structures like quinolines and oxindoles. nih.govresearchgate.net

One prominent metal-free pathway is radical cascade cyclization. rsc.org Research on similar o-iodophenylacrylamides has shown that these cyclizations can be induced by visible light or chemical initiators. researchgate.netpitt.edu In a typical mechanism, a radical is generated at the carbon-iodine bond. For a substrate like this compound, this would form an aryl radical. This highly reactive intermediate can then attack the electron-rich double bond of the but-2-enamide moiety in an intramolecular fashion. This initial cyclization is often followed by a subsequent cascade of reactions, such as alkylation or further cyclization, ultimately leading to the formation of functionalized oxindoles, a core structure in many biologically active compounds. rsc.orgnih.gov

Kinetic studies on related N-cyclohexenyl-α-haloacetamides have demonstrated that while the specific halogen can influence the ratio of cyclized to reduced products, the rate of cyclization itself is not critically dependent on the halogen. pitt.edu In the case of easily reducible halides like iodides, a single electron transfer from a cyclized intermediate back to the starting material can sometimes compete with the standard radical chain process. pitt.edu

Base-mediated cyclizations offer another powerful transition-metal-free strategy. researchgate.netacs.org For example, the synthesis of polysubstituted quinolines has been achieved from o-cinnamylanilines using a potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (B87167) (DMSO) system. The proposed mechanism involves oxidation mediated by the KOtBu/DMSO mixture, followed by a 6π-electrocyclization to form the heterocyclic ring. This method demonstrates high yields and broad substrate tolerance.

The table below summarizes typical conditions and outcomes for the synthesis of N-substituted derivatives of this compound, which are precursors for these cyclization studies. researchgate.net

| N-Substituent | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Methyl | NaH, MeI in THF | 86 | researchgate.net |

| Ethyl | NaH, EtI in THF | 90 | researchgate.net |

| Allyl | NaH, Allyl-Br in THF | 90 | researchgate.net |

| Benzyl | NaH, BnBr in THF | 89 | researchgate.net |

| Phenyl | NaH, Ph-I, CuI, L-proline | 51 | researchgate.net |

Sequential Michael Addition/Aldol (B89426) Condensation Cascades in Related Systems

The but-2-enamide portion of this compound is an α,β-unsaturated carbonyl system, making it a classic Michael acceptor. This reactivity can be harnessed to initiate cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. arkat-usa.org A sequential Michael addition followed by an aldol condensation is a powerful strategy for constructing complex cyclic architectures. nih.govacs.org While this specific cascade has been more extensively studied in related systems, the principles are directly applicable to this compound.

The aza-Michael reaction, where a nitrogen nucleophile adds to the α,β-unsaturated system, is a key step in the synthesis of various β-amino carbonyl compounds and nitrogen heterocycles. nih.govbeilstein-journals.orgrsc.org In a hypothetical cascade involving this compound, the reaction would begin with the conjugate addition (Michael addition) of a nucleophile to the β-carbon of the but-2-enamide framework. This addition generates an enolate intermediate.

This newly formed enolate is nucleophilic and can participate in a subsequent intramolecular reaction. If the reaction conditions are appropriate, this enolate can attack an internal electrophile, such as the carbonyl group of an aldehyde, in an aldol condensation step. nih.govmdpi.com This sequence effectively builds complexity by forming a new carbon-carbon bond and introducing new stereocenters.

Studies on similar α,β-unsaturated amides have demonstrated the feasibility of such cascades. For instance, the reaction of α,β-unsaturated 7-azaindoline amides with 2-mercaptobenzaldehyde, catalyzed by a chiral bifunctional squaramide, proceeds via a highly diastereoselective and enantioselective Michael/aldol cascade to yield complex thiochromenes. acs.org The reaction is initiated by the Michael addition of the thiol to the unsaturated amide, followed by an intramolecular aldol cyclization of the resulting enolate onto the aldehyde.

The table below illustrates the optimization of a related Michael/Aldol cascade reaction, showcasing how catalyst and solvent choice can influence the yield and stereoselectivity. acs.org

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Thiourea A | CH2Cl2 | 98 | >20:1 | >99 | acs.org |

| Squaramide B | CH2Cl2 | 99 | >20:1 | >99 | acs.org |

| Squaramide B | Toluene | 99 | >20:1 | >99 | acs.org |

| Squaramide B | THF | 95 | >20:1 | >99 | acs.org |

| Squaramide B | DCE | 99 | >20:1 | >99 | acs.org |

These examples from related systems underscore the potential of the but-2-enamide moiety in this compound to participate in powerful bond-forming cascades, offering a versatile route to complex molecular scaffolds.

Applications of N 2 Iodophenyl but 2 Enamide As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of iodine and the enamide functionality in N-(2-iodophenyl)but-2-enamide makes it an excellent starting material for the synthesis of these important compounds. pitt.edu

Indolin-2-one Scaffold Construction

A significant application of this compound is in the synthesis of the indolin-2-one (oxindole) scaffold, a core structure present in many biologically active compounds. Research has demonstrated a concise method for this transformation through a visible light-induced radical cyclization. researchgate.net

The synthesis begins with the preparation of this compound itself, which can be achieved by reacting 2-iodoaniline (B362364) with crotonyl chloride. researchgate.net The subsequent cyclization to form the indolin-2-one derivative is a key step. For instance, the N-methylated derivative, N-(2-iodophenyl)-N-methylbut-2-enamide, undergoes an efficient radical cyclization to produce 1,3-dimethylindolin-2-one. researchgate.net

Table 1: Synthesis of N-(2-iodophenyl)-N-methylbut-2-enamide and its Cyclization Product

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| This compound | 2-iodoaniline, crotonyl chloride | Pyridine (B92270), DCM, 0 °C to rt | Not purified | researchgate.net |

| N-(2-iodophenyl)-N-methylbut-2-enamide | This compound | NaH, THF, 0 °C to rt; methyl iodide | 76% (over 2 steps) | researchgate.net |

| 1,3-Dimethylindolin-2-one | N-(2-iodophenyl)-N-methylbut-2-enamide | Visible light, photocatalyst | Not specified | researchgate.net |

This methodology highlights the utility of the o-iodo handle in facilitating radical-mediated ring closure, providing a direct route to functionalized indolin-2-one systems.

Exploration of Fused Ring Systems via Cyclization Strategies

The reactivity of the o-iodoanilide core in this compound extends beyond the formation of simple indolin-2-ones, opening avenues for the construction of more complex fused ring systems. Palladium-catalyzed reactions, such as the Heck cross-coupling reaction, are particularly powerful in this regard. nih.govorganic-chemistry.org

The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. organic-chemistry.org For instance, N-(2-iodophenyl) amides can be reacted with various allylbenzene (B44316) derivatives in the presence of a palladium catalyst to yield 1,3-diarylpropene derivatives. nih.gov This initial coupling introduces additional complexity, and subsequent intramolecular cyclization reactions can then be employed to forge new heterocyclic rings.

While direct examples using this compound in complex fused system synthesis are emerging, the established reactivity of related o-iodoanilides in palladium-catalyzed cascade reactions demonstrates the potential. organic-chemistry.orgacs.org These cascades can involve a sequence of reactions, such as intramolecular carbopalladation followed by C-H activation or coupling with other components, to rapidly build intricate molecular frameworks. acs.org The enamide portion of this compound can participate in these cyclizations, leading to a variety of fused nitrogen-containing heterocycles. scholaris.ca

Building Block in the Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. They are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. This compound and its analogues are valuable in the preparation of MIPs, particularly through a semi-covalent imprinting approach. mdpi.com

Functionalized Templates for Semi-Covalent Imprinting

In semi-covalent imprinting, the template molecule is covalently bound to a polymerizable monomer. After polymerization, the template is cleaved, leaving behind a recognition site that can rebind the target molecule through non-covalent interactions. mdpi.com Compounds structurally similar to this compound, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been successfully used as functionalized templates. mdpi.com

The general strategy involves synthesizing a derivative where the template molecule is attached to a polymerizable unit, such as a methacrylamide (B166291) group. The aromatic ring, substituted with a halogen like iodine, contributes to the stability and rigidity of the template within the polymer matrix. mdpi.com

Hydrolysis of Amide Linkages in MIP Preparation

A crucial step in the semi-covalent imprinting process is the removal of the template molecule to create the specific binding cavities. When using amide-containing templates like this compound derivatives, this is typically achieved through the hydrolysis of the amide bond. mdpi.com This hydrolysis is often carried out under acidic or basic conditions, which cleaves the amide linkage and releases the template, leaving behind a shaped cavity that is complementary to the target molecule. mdpi.com The efficiency of this hydrolysis step is critical for the subsequent performance of the MIP in selectively binding the target analyte.

Role in Complex Molecule Synthesis and Natural Product Analogues

The structural features of this compound make it a useful building block in the synthesis of complex molecules, including analogues of natural products. The enamide moiety itself is a versatile functional group that can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are common motifs in natural products. pitt.edu

Furthermore, the presence of the iodo group on the aromatic ring allows for a wide range of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions are instrumental in modern organic synthesis for the construction of complex carbon skeletons. For example, the Heck reaction of N-(2-iodophenyl) amides has been employed to synthesize 1,3-diarylpropene derivatives, which can serve as precursors to more elaborate structures. nih.gov

An aryl-to-alkyl radical relay Heck reaction has been developed using N-(2-iodophenyl)-N-methylalkanamides and vinyl arenes, demonstrating a novel way to form α-alkenyl amides under mild conditions. nih.govrsc.org This methodology, which is scalable and tolerates a variety of functional groups, showcases the potential of N-(2-iodophenyl) amide derivatives in the assembly of complex bioactive molecules. nih.gov The ability to introduce diverse substituents through these coupling reactions, combined with the inherent reactivity of the enamide, positions this compound as a valuable tool for synthetic chemists aiming to construct complex and biologically relevant molecules.

Contributions to Organometallic Reagent Development and Ligand Synthesis

Following a comprehensive review of available scientific literature, no specific research has been identified detailing the application of This compound as a direct precursor or intermediate in the development of organometallic reagents or for the synthesis of ligands. While the broader class of N-aryl amides and organoiodides are extensively utilized in organometallic chemistry, specific studies focusing on this compound in this context are not present in the surveyed research.

The general structure of this compound, featuring an iodo-substituted phenyl ring and an amide moiety, suggests its potential for engaging in various organometallic reactions. For instance, the carbon-iodine bond is a common site for oxidative addition to low-valent transition metals such as palladium or nickel, a key step in many cross-coupling reactions. The amide group could potentially act as a coordinating group, directing the reactivity of the metal center or forming part of a bidentate ligand framework after further functionalization.

However, without specific research findings, any discussion on its role in organometallic reagent development or ligand synthesis would be purely speculative. The creation of detailed research findings and data tables, as requested, is not possible in the absence of published data on this particular compound's applications in the specified areas.

Further research would be required to explore the potential of this compound in these fields. Such investigations might include its use in reactions like the Heck, Suzuki, or Buchwald-Hartwig couplings to form more complex molecules that could serve as ligands, or its direct coordination to metal centers to form novel organometallic complexes.

Advanced Spectroscopic and Analytical Characterization of N 2 Iodophenyl but 2 Enamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

For the N-methyl derivative, the aromatic protons on the 2-iodophenyl ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The vinyl protons of the but-2-enamide (B7942871) group exhibit characteristic shifts and coupling constants that confirm the double bond's geometry. The methyl group attached to the nitrogen would show a singlet around δ 3.22 ppm, while the methyl group of the butenyl chain appears as a doublet. Current time information in Bangalore, IN.rsc.org In the parent compound, an N-H proton signal would be expected, likely appearing as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

The ¹H NMR data for N-(2-iodophenyl)-N-methylbut-2-enamide is presented below. Current time information in Bangalore, IN.rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 | dd | 8.0, 1.2 | Aromatic H |

| 7.42 | td | 7.6, 1.2 | Aromatic H |

| 7.24 | dd | 7.6, 1.6 | Aromatic H |

| 7.09 | td | 7.6, 1.6 | Aromatic H |

| 6.98–6.91 | m | Vinyl H | |

| 5.51–5.46 | m | Vinyl H | |

| 3.22 | s | N-CH₃ | |

| 1.72 | dd | 6.8, 1.6 | C-CH₃ |

Similarly, the N-phenyl derivative shows aromatic signals from both phenyl rings, which would complicate the spectrum compared to the parent amide. Current time information in Bangalore, IN.rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 8.0 | Aromatic H |

| 7.40–7.22 | m | Aromatic H | |

| 7.13–7.04 | m | Aromatic H | |

| 6.02–5.61 | m | Vinyl H | |

| 1.81 | d | 6.4 | C-CH₃ |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

In the N-methyl derivative, the carbonyl carbon (C=O) of the amide group is typically observed around δ 166.3 ppm. The carbons of the iodophenyl ring appear in the aromatic region (δ 100-145 ppm), with the carbon atom bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect. The vinyl carbons and the methyl carbons have distinct chemical shifts. Current time information in Bangalore, IN.rsc.org For the parent compound, the chemical shifts would be similar, with minor differences expected for the carbons near the NH group.

The ¹³C NMR data for N-(2-iodophenyl)-N-methylbut-2-enamide is as follows: Current time information in Bangalore, IN.rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 166.3 | C=O |

| 142.5 | Aromatic C |

| 140.7 | Aromatic C |

| 130.4 | Aromatic C |

| 130.0 | Aromatic C |

| 122.8 | Vinyl C |

| 100.4 | C-I |

| 36.6 | N-CH₃ |

| 18.6 | C-CH₃ |

The ¹³C NMR spectrum of the N-phenyl derivative shows additional signals for the second aromatic ring. Current time information in Bangalore, IN.rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O |

| 143.7 | Aromatic C |

| 140.6 | Aromatic C |

| 131.4 | Aromatic C |

| 129.8 | Aromatic C |

| 129.1 | Aromatic C |

| 127.5 | Aromatic C |

| 126.0 | Aromatic C |

| 123.6 | Vinyl C |

| 18.5 | C-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high precision. This allows for the calculation of the exact molecular weight.

While the HRMS data for N-(2-iodophenyl)but-2-enamide is not explicitly detailed, the analysis of its N-phenyl derivative provides a clear example of the method. For N-(2-iodophenyl)-N-phenylbut-2-enamide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₅NOI) is 364.0198. The experimentally found value was 364.0195, confirming the elemental composition. rsc.org

For the target compound, this compound (C₁₀H₁₀INO), the theoretical exact mass can be calculated and would be the expected value in an HRMS experiment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The N-H stretching vibration in a secondary amide like this compound is expected to appear as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group typically results in a strong absorption band in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include C=C stretching for the alkene and aromatic rings, and C-H stretching vibrations.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

Analytical Gas Chromatography (GC)

Analytical Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. In the synthesis of derivatives of this compound, analytical GC equipped with a Flame Ionization Detector (FID) has been utilized. rsc.org This method is suitable for monitoring the disappearance of the starting material, this compound, and the formation of the product during a reaction, such as its N-alkylation. Current time information in Bangalore, IN.rsc.org It also serves as a reliable method for assessing the purity of the final product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique extensively used in organic chemistry for its simplicity, speed, and high sensitivity. libretexts.org It serves as a rapid method to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. wikipedia.orgsigmaaldrich.com The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgsigmaaldrich.com The stationary phase is a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated onto an inert backing such as a glass, plastic, or aluminum plate. wikipedia.orgsigmaaldrich.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wikipedia.org

In the context of this compound, TLC is an indispensable tool for monitoring its synthesis. For instance, in the reaction of 2-iodoaniline (B362364) with crotonyl chloride, TLC allows the chemist to track the consumption of the starting materials and the formation of the this compound product. researchgate.net The separation on the TLC plate depends on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. wikipedia.org

The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com For N-aryl amides, a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) is commonly employed. scholaris.carsc.org By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to obtain optimal separation of spots on the TLC plate. Visualization of the separated spots, especially for colorless compounds like this compound, is typically achieved by viewing the plate under ultraviolet (UV) light or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO₄). wikipedia.orgscholaris.ca

Table 1: Typical TLC Parameters for Analysis of N-Aryl Amides

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent system used to develop the plate. The ratio is adjusted to achieve an Rf value of ~0.3-0.5 for the product. | Hexanes/Ethyl Acetate (e.g., 3:1 v/v) scholaris.ca or Dichloromethane rsc.org |

| Application | Method of applying the sample solution to the plate. | Glass capillary tube libretexts.org |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber with a saturated atmosphere sigmaaldrich.com |

| Visualization | Method used to see the separated compound spots. | UV light (254 nm) or staining with KMnO₄ wikipedia.orgscholaris.ca |

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. nih.gov It operates on the same principles of differential adsorption as TLC but on a much larger scale, making it suitable for isolating substantial quantities of a desired product. khanacademy.org In this method, the stationary phase, typically silica gel (300-400 mesh), is packed into a vertical glass column. researchgate.netrsc.org The crude reaction mixture is loaded onto the top of the silica gel, and the mobile phase, or eluent, is passed through the column to facilitate the separation. nih.gov

While some syntheses may utilize the crude this compound directly in subsequent steps without purification, its derivatives and related compounds are routinely purified using column chromatography to remove unreacted starting materials and by-products. researchgate.netrsc.org The selection of an appropriate eluent system is paramount for a successful separation and is often guided by preliminary TLC analysis. rochester.edu A solvent system that provides a good Rf value (typically around 0.2-0.3) on a TLC plate is a good starting point for column chromatography. rochester.edu

For the purification of N-aryl amides such as N-(2-iodophenyl)acrylamide, a close analogue, flash column chromatography with a solvent system of hexanes and ethyl acetate has proven effective. scholaris.ca Flash chromatography is an air-pressure accelerated version of traditional column chromatography that allows for faster and more efficient separations. During the process, the eluent is collected in a series of containers called fractions. wikipedia.org Each fraction can then be analyzed by TLC to determine which ones contain the pure desired compound. wikipedia.org For compounds that are difficult to separate, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed. rochester.edu

Table 2: Column Chromatography Conditions for Purification of N-Aryl Amides

| Parameter | Description | Example Condition | Reference |

| Stationary Phase | The solid adsorbent packed into the column. | Silica gel (e.g., 200-300 or 300-400 mesh) | rsc.orgrsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture passed through the column. | Hexanes:Ethyl Acetate (3:1 v/v) | scholaris.ca |

| Loading Technique | Method of applying the crude product to the column. | Dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica gel. | rochester.edu |

| Elution Technique | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition). | rochester.edu |

| Analysis of Fractions | Method used to identify fractions containing the pure product. | Thin Layer Chromatography (TLC) | wikipedia.org |

Theoretical and Computational Studies on N 2 Iodophenyl but 2 Enamide Reactivity and Structure

Computational Modeling of Reaction Mechanisms

Computational modeling has been instrumental in elucidating the intricate details of reaction mechanisms involving N-(2-iodophenyl)but-2-enamide and similar compounds. By simulating the potential energy surfaces of reactions, researchers can identify key intermediates and transition states, providing a roadmap for chemical transformations.

Elucidation of Transition States and Energy Barriers in Cyclizations

A significant area of computational study for this compound derivatives is their propensity to undergo cyclization reactions. For instance, in the synthesis of phenanthridinone derivatives through Ni-catalyzed intramolecular Mizoroki–Heck reactions, computational studies have been used to investigate the transition states of the 1,2-migratory insertion step. nih.gov These calculations help to understand the energy differences between competing reaction pathways, which in turn dictates the stereochemical outcome of the reaction. nih.gov

In a study on the synthesis of eight-membered enamide rings via a rsc.orgrsc.org sigmatropic rearrangement of N-vinyl β-lactams, computational analysis using Gaussian 03 was performed to investigate possible reaction intermediates and transition states. scholaris.ca The study identified two potential pathways for the rearrangement, with the endo boat transition state being significantly higher in energy (63.5 kcal/mol) than the starting material. scholaris.ca Such high energy barriers can indicate that alternative pathways may be more favorable under certain conditions.

Kinetic studies on the radical cyclizations of N-cyclohexenyl-α-haloacetamides, which share structural similarities with this compound, have shown that the rate constants of cyclization are not critically dependent on the halogen atom. pitt.edu However, the ratio of cyclized to oxidized products is influenced by the choice of halogen, suggesting that single electron transfer processes can compete with the expected radical chain mechanism. pitt.edu

Prediction of Regio- and Stereoselectivity in Transformations

Computational methods are also powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound and its analogs. For example, in the iodo(III)amidation of unsymmetrically substituted alkynes, DFT calculations were employed to explore the regioisomeric transition states for the addition of acetonitrile (B52724) to an alkyne activated by a benziodoxole cation (BX+). rsc.org These calculations provide insight into the factors that control where the amidation occurs on the alkyne.

In the context of dearomative Indolic-Claisen rearrangements, the ordered transition state of the rsc.orgrsc.org sigmatropic rearrangement allows for high chirality transfer from a benzylic position to a newly formed quaternary center. nih.gov Theoretical calculations can model these transition states to predict the stereochemical outcome with high accuracy.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations are used to determine various electronic properties and reactivity descriptors. For instance, the analysis of photoelectron spectra, aided by ab initio quantum chemical calculations, can provide insights into the electronic structure and the effects of substituents on ionization centers in related vinyl compounds. thieme-connect.de

The reactivity of similar enamide systems has been explored through computational analysis. For example, DFT calculations have been used to study the mechanism of photoredox-catalyzed tandem sulfonylation-cyclization of 1,5-dienes to form pyrrolin-2-ones. mdpi.com These calculations can help rationalize the observed regioselectivity and identify potential side reactions.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations offer profound mechanistic insights that are often difficult to obtain through experimental means alone. For example, in the study of cobalt-catalyzed dehydrogenation reactions, a proposed mechanism involves a 1,5-hydrogen atom transfer (HAT) process. rsc.org Quantum chemical calculations can be used to model the intermediates and transition states of this radical translocation and subsequent dehydrogenation, providing support for the proposed pathway. rsc.org

Similarly, in the context of carbonylative double cyclization reactions, a proposed mechanism for the formation of 5H-isochromeno[3,4-b]quinoline-5,12(7H)-diones from N-(2-bromophenyl)-2-(2-iodophenyl)acetamides involves a series of palladium-catalyzed steps. mdpi.com Quantum chemical calculations can be used to model each step of this complex cascade, including oxidative addition, CO insertion, and intramolecular nucleophilic displacement, to validate the proposed mechanistic pathway. mdpi.com

DFT calculations have also been used to investigate the transition state of iodo(III)amidation reactions and to understand the origin of regioselectivity. rsc.org Furthermore, computational studies have shed light on the role of bidentate iodine(III) derivatives in catalysis, confirming their enhanced activity through structural and DFT calculations. acs.org

The table below summarizes key computational findings related to the reactivity and structure of this compound and analogous compounds.

| Computational Method | System Studied | Key Findings | Reference |

| Gaussian 03 | N-vinyl β-lactam rearrangement | Elucidated two possible transition states for rsc.orgrsc.org sigmatropic rearrangement, with the endo boat transition state having a high energy barrier of 63.5 kcal/mol. | scholaris.ca |

| DFT | Iodo(III)amidation of alkynes | Explored regioisomeric transition states to understand and predict regioselectivity. | rsc.org |

| Ab initio quantum chemical calculations | Photoelectron spectra of vinyl ethers | Aided in the interpretation of spectra and understanding of substituent effects on electronic structure. | thieme-connect.de |

| DFT | Photoredox-catalyzed sulfonylation-cyclization | Investigated the reaction mechanism and rationalized the observed regioselectivity. | mdpi.com |

| Quantum Chemical Calculations | Cobalt-catalyzed dehydrogenation | Modeled intermediates and transition states of a 1,5-hydrogen atom transfer mechanism. | rsc.org |

| Quantum Chemical Calculations | Carbonylative double cyclization | Validated a multi-step palladium-catalyzed reaction cascade. | mdpi.com |

| DFT | Bidentate iodine(III) catalysis | Confirmed enhanced catalytic activity through structural and electronic analysis. | acs.org |

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for Transformations of N-(2-iodophenyl)but-2-enamide

The transformation of this compound and related structures is heavily reliant on catalysis. While palladium-catalyzed reactions, such as the Heck cross-coupling, are well-established for forming new carbon-carbon bonds with this class of compounds mdpi.com, the future lies in diversifying the catalytic toolbox.

Research into rhodium-catalyzed reactions has shown promise for the synthesis of various oxindole (B195798) scaffolds from related acrylamides. scholaris.ca These transformations leverage the unique affinity of rhodium for alkenes, enabling highly chemo- and stereoselective reactions. scholaris.ca Future work could focus on adapting these rhodium systems specifically for this compound to access novel heterocyclic structures.

Cobalt catalysis presents another exciting frontier. Recent studies have demonstrated that visible-light-induced cobalt catalysis can achieve chemoselective dehydrogenation through a radical translocation mechanism. rsc.org This method allows for the synthesis of α,β-unsaturated amides under extremely mild conditions, avoiding the need for external photosensitizers or noble metals. rsc.org Applying this strategy to this compound could provide a greener and more efficient route to complex enamides.

Furthermore, the development of catalytic systems for novel reaction cascades is a key area of interest. For instance, palladium-catalyzed carbonylative double cyclization has been used on related N-(2-bromophenyl)-2-(2-iodophenyl)acetamides to construct complex fused ring systems. mdpi.com Exploring similar carbonylative cyclizations with this compound could yield novel polycyclic amides. Additionally, visible light-induced radical cyclization of o-iodophenylacrylamides offers a concise pathway to indolin-2-ones, a valuable motif in medicinal chemistry. researchgate.net

Table 1: Emerging Catalytic Systems for N-(2-iodophenyl)amide Derivatives

| Catalytic System | Transformation | Potential Application for this compound | Reference |

|---|---|---|---|

| Rhodium Complexes | Intramolecular Reductive Arylation | Synthesis of substituted oxindoles and related heterocycles. | scholaris.ca |

| Cobalt/Visible Light | Dehydrogenative Radical Translocation | Formation of α,β-unsaturated systems under mild, green conditions. | rsc.org |

| Palladium/Carbon Monoxide | Carbonylative Double Cyclization | Construction of complex polycyclic fused ring systems. | mdpi.com |

| Visible Light Photocatalysis | Radical Cyclization | Concise synthesis of indolin-2-one cores. | researchgate.net |

Asymmetric Synthesis and Enantioselective Methodologies

Achieving control over stereochemistry is a paramount goal in modern organic synthesis. For this compound, future research will undoubtedly focus on developing asymmetric methodologies to produce enantiomerically pure or enriched products, which are crucial for pharmaceutical applications.

One promising approach involves the use of chiral catalysts. For example, a chiral rhodium-phosphine complex has been successfully used to catalyze enantioselective intramolecular reductive arylation reactions, leading to the construction of challenging quaternary stereocenters in 3,3-disubstituted oxindoles. scholaris.ca Adapting such chiral rhodium catalysts for reactions with this compound could provide access to a new class of chiral indole (B1671886) derivatives.

Palladium catalysis combined with chiral ligands or co-catalysts is another fertile ground for exploration. A notable example is the asymmetric cascade Heck-alkylation reaction of N-(2-iodophenyl)allenamides with amino acid esters, which utilizes a chiral aldehyde and a chiral palladium complex to yield optically active α-alkyl tryptophan derivatives with excellent enantioselectivity. researchgate.net This strategy of combining metal catalysis with organocatalysis could be a powerful tool for the asymmetric transformation of this compound.

The use of chiral hypervalent iodine reagents is also emerging as a powerful method for asymmetric synthesis. Chiral iodoarenes have been employed as pre-catalysts in asymmetric oxidative spirocyclization reactions to produce spirocyclic compounds with high enantiomeric excess. beilstein-journals.org Given the iodo-substituent on this compound, exploring its transformations using chiral hypervalent iodine chemistry could unlock novel asymmetric pathways to complex spiro-fused heterocycles. beilstein-journals.org

Table 2: Asymmetric Strategies Applicable to N-(2-iodophenyl)amide Derivatives

| Methodology | Catalytic System/Reagent | Target Products | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Reductive Arylation | Chiral Rhodium-Phosphine Complex | Enantioenriched oxindoles with quaternary stereocenters. | High enantioselectivity for challenging stereocenters. | scholaris.ca |

| Asymmetric Cascade Heck-Alkylation | Chiral Aldehyde/Chiral Palladium Complex | Optically active α-alkyl tryptophan derivatives. | Cooperative catalysis enables cascade reaction with high stereocontrol. | researchgate.net |

| Asymmetric Oxidative Spirocyclization | Chiral Iodoarene Pre-catalyst | Enantioenriched spirocyclic compounds. | Utilizes chiral hypervalent iodine species for asymmetric induction. | beilstein-journals.org |

Integration into Multi-Component and Continuous Flow Processes

To enhance synthetic efficiency and scalability, future research will likely focus on integrating transformations of this compound into modern synthetic platforms like multi-component reactions (MCRs) and continuous flow systems.

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.comfrontiersin.org These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. nih.gov A palladium-mediated cascade reaction involving N-aryl acrylamides and isocyanides has been reported for the synthesis of bicyclic N-heterocycles, showcasing the potential for MCRs. frontiersin.org Designing MCRs that incorporate this compound could provide rapid access to libraries of complex, biologically relevant molecules. mdpi.com

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility and scalability. researchgate.net While specific continuous flow applications for this compound are not yet widely reported, the principles have been successfully applied to other syntheses, such as the preparation of azetines and cyclobutanes, often with dramatically reduced reaction times. researchgate.netacs.org Future work could involve adapting known transformations of this compound, such as Heck couplings or cyclizations, to continuous flow reactors. This would not only make the synthesis of its derivatives more efficient and scalable but also potentially enable reactions that are difficult to control in batch mode. researchgate.net

Exploration of Bio-Inspired Synthetic Strategies

Nature often provides the inspiration for the synthesis of complex and biologically active molecules. Bio-inspired synthesis aims to mimic the efficiency and selectivity of biosynthetic pathways.

A direct example of this approach is the synthesis of bio-inspired 1,3-diarylpropene derivatives, which are structural analogues of naturally occurring stilbenoids, via the Heck cross-coupling of N-(2-iodophenyl) amide derivatives. mdpi.com This work demonstrates how a fundamental reaction of an N-(2-iodophenyl) amide precursor can be used to create molecules designed to mimic natural products. mdpi.com

Furthermore, complex natural products can serve as blueprints for synthetic strategies. For instance, a bio-inspired N-acyliminium ion cyclization was a key step in the total synthesis of (±)-stemoamide. researchgate.net While this specific example does not use this compound, it highlights a powerful strategy. Future research could involve identifying natural products containing structural motifs accessible from this compound and designing synthetic routes that employ bio-inspired cyclization or rearrangement cascades. This approach not only leads to the synthesis of valuable target molecules but can also uncover new and efficient chemical transformations.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ monitoring) are invaluable tools for gaining mechanistic insights.

For transformations involving this compound, particularly those that are metal-catalyzed, future research could greatly benefit from such techniques. Electrospray ionization mass spectrometry (ESI-MS) has been effectively used to study homogeneous catalysis, allowing for the direct observation and interception of catalytic intermediates in reactions like the Stille coupling. uvic.ca Applying in situ ESI-MS to palladium- or rhodium-catalyzed reactions of this compound could help elucidate the catalytic cycle, identify key intermediates, and explain observed selectivities. uvic.ca